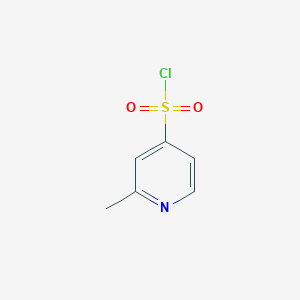
2-Methylpyridine-4-sulfonyl chloride
Vue d'ensemble
Description
2-Methylpyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO2S . It is used in various chemical reactions and has significant importance in the field of chemistry .
Synthesis Analysis
The synthesis of 2-Methylpyridines can be achieved via α-Methylation . This process involves progressing the starting material through a column packed with Raney nickel using a low boiling point alcohol (1-propanol) at high temperature . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The molecular structure of this compound consists of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms . The InChI code for this compound is 1S/C6H5Cl2NO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used as a reagent in the synthesis of other chemical compounds . The reactions involving this compound are complex and require careful handling and precise control of conditions .Applications De Recherche Scientifique
Ruthenium-Catalyzed Meta Sulfonation
2-Methylpyridine derivatives, like 2-phenylpyridines, undergo selective catalytic meta sulfonation in the presence of ruthenium(II) complexes with sulfonyl chlorides. This process leverages the 2-pyridyl group's ability to form a stable Ru-C(aryl) σ bond, inducing a strong para-directing effect and enabling electrophilic aromatic substitution to achieve sulfonation at meta positions, which is generally atypical for such reactions. This catalytic method opens new avenues for regioselective sulfonation, potentially including 2-methylpyridine-4-sulfonyl chloride as a substrate or reagent (Saidi et al., 2011).
Synthesis and Complexation with Metal Ions
Sulfonylated pyridine compounds, including derivatives of this compound, are used to synthesize complexes with metal ions like Ni(II) and Fe(II). These complexes are characterized using various spectroscopic methods, revealing that sulfonylated derivatives can act as neutral ligands towards metal ions. This capability suggests applications in enhancing the biological and catalytic potential of ligands in pharmaceutical and chemical industries (Orie et al., 2021).
Amine-Free O-Sulfonylation
In the context of amine-free sulfonylation, 4-methylpyridine N-oxide has been used alongside sulfonyl chlorides to achieve sulfonylation of various alcohols. This mild and efficient method could potentially be adapted for this compound, providing a route to sulfonylated products without the need for base-sensitive substrates (Yoshida et al., 2022).
Oxidative Reaction with Tertiary Amines
2-Aminopyridine-3-sulfonyl chlorides, which are structurally related to this compound, engage in oxidative reactions with tertiary amines, leading to the production of sulfonylethenamines. This dual role of promoting aerobic oxidation and electrophilic trapping offers insights into the reactivity of sulfonyl chloride derivatives in oxidative environments (Wei et al., 2016).
Mécanisme D'action
Target of Action
Sulfonyl chlorides, in general, are known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives . These reactions are often used in the synthesis of pharmaceuticals, herbicides, and other biologically active compounds .
Mode of Action
2-Methylpyridine-4-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chloride leaving group is displaced by a nucleophile, such as an amine or alcohol, resulting in the formation of a new bond . For example, it can react with ammonia to form a sulfonyl amide .
Biochemical Pathways
The compound can be used as a reagent in the suzuki–miyaura coupling, a widely-used reaction in organic chemistry for forming carbon-carbon bonds . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Pharmacokinetics
The physicochemical properties of the compound, such as its lipophilicity and water solubility, can influence its pharmacokinetics . For instance, its calculated Log P value suggests that it is moderately lipophilic, which could influence its absorption and distribution .
Result of Action
The compound can be used as a reagent in the synthesis of various derivatives, such as sulfonic acids and sulfonyl amides . These derivatives can have various applications, including use as pharmaceuticals and plant growth regulators .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a suitable nucleophile, can affect the compound’s reactivity . Furthermore, the compound’s stability can be influenced by factors such as pH and temperature .
Safety and Hazards
Handling 2-Methylpyridine-4-sulfonyl chloride requires safety precautions due to its hazardous nature . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it is recommended to use protective clothing, eye protection, and face protection when handling this compound .
Orientations Futures
The future directions in the research and use of 2-Methylpyridine-4-sulfonyl chloride could involve its application in the synthesis of new compounds and in the development of more efficient and greener chemical processes . The continuous flow method used in the synthesis of 2-Methylpyridines represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Propriétés
IUPAC Name |
2-methylpyridine-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVNZFBCVWXEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine](/img/structure/B3176585.png)
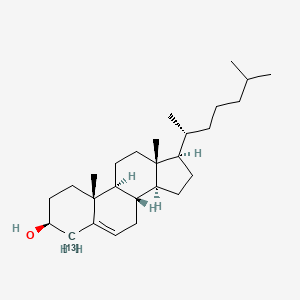


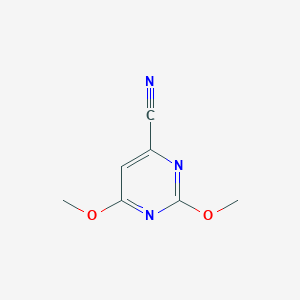
![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B3176624.png)

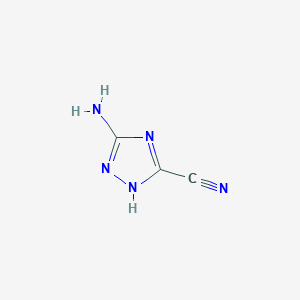

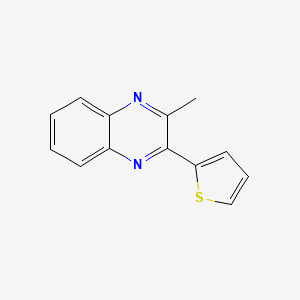
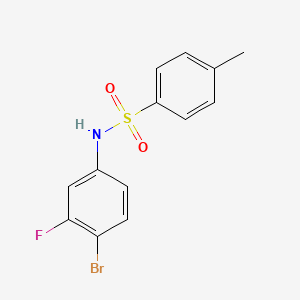

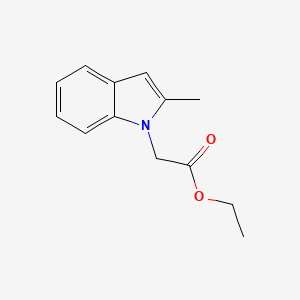
![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)
